2-Aminoheptafluoronaphthalene

Vue d'ensemble

Description

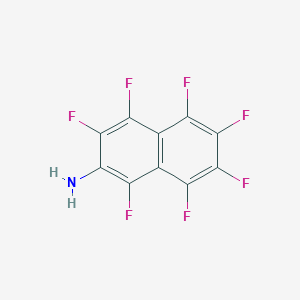

2-Aminoheptafluoronaphthalene is an organofluorine compound with the molecular formula C10H2F7N. It is a derivative of naphthalene, where seven hydrogen atoms are replaced by fluorine atoms, and one hydrogen atom is replaced by an amino group. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Aminoheptafluoronaphthalene can be synthesized through the amination of octafluoronaphthalene. The process involves the reaction of octafluoronaphthalene with sodium amide (NaNH2) in liquid ammonia. This reaction selectively produces this compound along with other isomers .

Industrial Production Methods

In industrial settings, the production of this compound typically involves high-purity isolation techniques using crown ethers. These methods ensure the selective preparation of the desired compound with minimal impurities .

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminoheptafluoronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Amination Reactions: Further amination can lead to the formation of diamino derivatives

Common Reagents and Conditions

Sodium Amide (NaNH2): Used in the amination process.

Liquid Ammonia: Serves as the solvent for the reaction.

Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions

Major Products Formed

Diamino Derivatives: Formed through further amination.

Oxidized Products: Formed through oxidation reactions.

Reduced Products: Formed through reduction reactions

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Intermediates

2-AHFN serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the metabolic stability of drugs, making it an attractive candidate in drug development. Fluorinated compounds often exhibit improved pharmacokinetic profiles, which can lead to increased efficacy and reduced side effects in therapeutic applications .

Case Study: Antidepressants

One notable application of 2-AHFN is its role in the synthesis of antidepressants. For instance, it is involved in the preparation of duloxetine , a dual serotonin and norepinephrine reuptake inhibitor used to treat major depressive disorder and generalized anxiety disorder. The incorporation of fluorine atoms in such compounds has been shown to enhance their potency and selectivity .

Material Science

Fluorinated Polymers

2-AHFN can be utilized in the development of fluorinated polymers, which possess unique properties such as high thermal stability and chemical resistance. These polymers are being explored for applications in coatings, adhesives, and electronic devices. The incorporation of fluorinated groups into polymer matrices can significantly improve their performance characteristics, such as hydrophobicity and durability .

Nanoimprint Lithography

In advanced manufacturing processes like nanoimprint lithography, 2-AHFN-based materials are being investigated for their potential to create high-resolution patterns on substrates. The use of fluorinated surfactants can reduce defects during the imprinting process, leading to better replication quality in nanoscale devices .

Environmental Applications

Fluorinated Compounds in Environmental Studies

The environmental impact of fluorinated compounds is an area of growing concern. Research on 2-AHFN includes its behavior and degradation pathways in various ecosystems. Understanding how such compounds interact with biological systems is critical for assessing their environmental risks and developing strategies for remediation .

Mécanisme D'action

The mechanism of action of 2-aminoheptafluoronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity, affecting its reactivity and interactions with other molecules. The amino group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminohexafluoronaphthalene: Similar structure but with one less fluorine atom.

2,7-Diaminoheptafluoronaphthalene: Contains an additional amino group.

Octafluoronaphthalene: Fully fluorinated naphthalene without the amino group

Uniqueness

2-Aminoheptafluoronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the amino group and multiple fluorine atoms makes it highly reactive and suitable for various specialized applications .

Activité Biologique

2-Aminoheptafluoronaphthalene is a fluorinated derivative of naphthalene that has garnered attention due to its potential biological activities. The presence of multiple fluorine atoms can significantly alter the chemical properties and biological interactions of organic compounds, making them promising candidates for various applications, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its unique structure that includes a naphthalene backbone with seven fluorine atoms and an amino group. This configuration enhances its lipophilicity and may influence its interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C10H4F7N |

| Molecular Weight | 285.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the fluorination of naphthalene derivatives followed by amination. Various methods have been documented, including:

- Fluorination : Utilizing reagents like elemental fluorine or fluorinating agents to introduce fluorine atoms onto the naphthalene ring.

- Amination : Subsequent introduction of an amino group through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have indicated that compounds containing the naphthalene moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular signaling pathways, such as apoptosis induction through caspase activation and cell cycle arrest.

Antimicrobial Activity

Fluorinated naphthalene derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can exhibit:

- Bactericidal Effects : Effective against a range of Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Inhibition of fungal growth has been observed in laboratory settings.

Case Studies

-

Study on Anticancer Activity :

A study evaluated a series of naphthalene derivatives, including those with amino and fluorinated substituents. Results showed that certain derivatives could induce apoptosis in breast cancer cells (MDA-MB-231) at low concentrations (1 µM), suggesting a promising avenue for further development as anticancer agents . -

Antimicrobial Evaluation :

Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli, indicating strong bactericidal properties .

Propriétés

IUPAC Name |

1,3,4,5,6,7,8-heptafluoronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F7N/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(18)9(17)5(1)13/h18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRANEJRVPFVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)N)F)F)C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407641 | |

| Record name | 2-Aminoheptafluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146-66-3 | |

| Record name | 2-Aminoheptafluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main reactions 2-aminoheptafluoronaphthalene can undergo according to the provided research?

A1: The research highlights two main reaction types for this compound:

- Nucleophilic Substitution: this compound can undergo nucleophilic substitution with secondary amines. This reaction primarily occurs at the 2-position of the naphthalene ring, leading to the formation of 2-mono- and 2,6-di-(N,N-disubstituted amino)fluoronaphthalenes. []

Q2: How can the products of nucleophilic substitution reactions with this compound be further modified?

A2: The 2-(N,N-disubstituted amino)heptafluoronaphthalenes, products of the initial nucleophilic substitution, can be further oxidized to their corresponding N-oxides using performic acid. [] These N-oxides can then participate in further reactions with secondary amines, yielding diverse di- and tri-substituted aminofluoronaphthalenes. []

Q3: What spectroscopic technique is particularly useful for determining the structure of the products formed in these reactions?

A3: 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy proves particularly useful for elucidating the structures of the products resulting from these reactions. [] By analyzing the 19F NMR spectra, researchers can identify the position of fluorine atoms in the molecule, offering crucial insights into the reaction pathways and product structures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.